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Compound of Interest

Compound Name: 3,5-Diiodosalicylic acid

Cat. No.: B122350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-
Diiodosalicylic acid (CAS No. 133-91-5), a compound of interest in pharmaceutical and

chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format.

This document also outlines detailed, representative experimental protocols for acquiring such

data, and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Chemical Structure and Properties
IUPAC Name: 2-hydroxy-3,5-diiodobenzoic acid

Molecular Formula: C₇H₄I₂O₃

Molecular Weight: 389.91 g/mol

Appearance: Colorless, odorless needles or a slightly yellow crystalline powder.[1]

Melting Point: 235-236 °C with decomposition.[1]

Solubility: Freely soluble in alcohol and ether; practically insoluble in chloroform and

benzene.[1]
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Spectroscopic Data
The following tables summarize the available spectroscopic data for 3,5-Diiodosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available Data not available Data not available
Aromatic Protons (H-

4, H-6)

Data not available Data not available Data not available Hydroxyl Proton (-OH)

Data not available Data not available Data not available
Carboxylic Acid

Proton (-COOH)

¹³C NMR Data

Chemical Shift (ppm) Assignment

Data not available C1 (C-COOH)

Data not available C2 (C-OH)

Data not available C3 (C-I)

Data not available C4 (C-H)

Data not available C5 (C-I)

Data not available C6 (C-H)

Data not available C7 (COOH)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

Broad band, ~3000 Strong
O-H stretch (Carboxylic acid

and Phenol)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)

~1250 Strong
C-O stretch (Carboxylic

acid/Phenol)

~800-600 Strong C-I stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

390 Data not available [M]⁺ (Molecular ion)

372 Data not available [M - H₂O]⁺

Data not available Data not available Further fragmentation patterns

Experimental Protocols
The following are detailed, representative protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3,5-Diiodosalicylic acid to elucidate its

chemical structure.

Materials and Equipment:

3,5-Diiodosalicylic acid sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes (5 mm)
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NMR Spectrometer (e.g., 500 MHz)

Pipettes and vials

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of 3,5-Diiodosalicylic acid
and dissolve it in approximately 0.7 mL of DMSO-d₆ in a small vial.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak (DMSO at

~2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b122350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

Use a sufficient number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-

d₆ at ~39.52 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3,5-Diiodosalicylic acid using

Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Materials and Equipment:

3,5-Diiodosalicylic acid sample (solid)

FT-IR spectrometer with an ATR accessory

Spatula

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrument absorbances.

Sample Application: Place a small amount of the solid 3,5-Diiodosalicylic acid powder onto

the ATR crystal.

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure

clamp to ensure good contact with the crystal.

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3,5-Diiodosalicylic
acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

3,5-Diiodosalicylic acid sample

GC-MS system with an electron ionization (EI) source

A suitable solvent for sample dissolution (e.g., methanol or dichloromethane)

GC vial

Procedure:

Sample Preparation: Prepare a dilute solution of 3,5-Diiodosalicylic acid (e.g., 1 mg/mL) in

a suitable volatile solvent.

GC Method:

Set the GC oven temperature program. A typical program might start at a low temperature

(e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

Set the carrier gas (usually helium) flow rate.

MS Method:

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).
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Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the

GC. The data acquisition will be initiated by the instrument software.

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

3,5-Diiodosalicylic acid.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural

information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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